molecular formula C16H20N2O2 B4432114 N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4432114
M. Wt: 272.34 g/mol
InChI Key: ZOTFSUNODVEFPC-UHFFFAOYSA-N
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Description

N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a sec-butylphenyl group and an isoxazole ring, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 2-sec-butylphenol with appropriate reagents to form the desired isoxazolecarboxamide structure. One common method includes the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to prepare the isocyanate intermediate, which is then reacted with the phenol derivative . Another method involves the use of N-methylimidazole as a catalyst in a one-pot synthesis via the Lossen rearrangement .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO and trifluoroacetic anhydride.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it interferes with the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This action is crucial in both therapeutic and toxicological contexts.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-10(2)13-8-6-7-9-14(13)17-16(19)15-11(3)18-20-12(15)4/h6-10H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTFSUNODVEFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
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N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

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